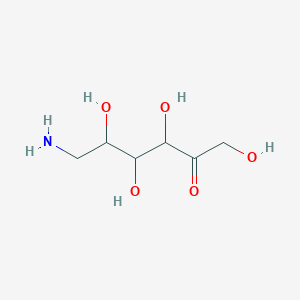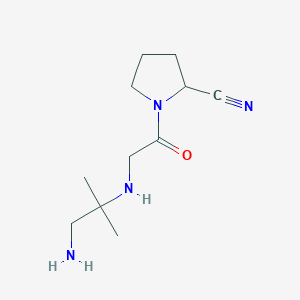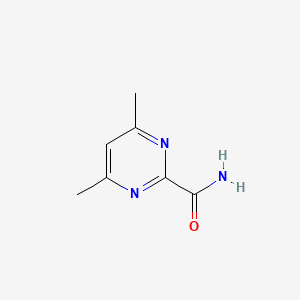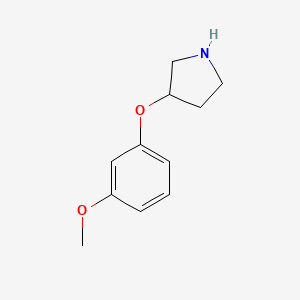
6-Amino-6-deoxy-D-fructose
Descripción general
Descripción
6-Amino-6-deoxy-D-fructose is a modified sugar molecule where the hydroxyl group at the sixth carbon position is replaced by an amino group This compound is a derivative of D-fructose, a common ketohexose sugar
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-6-deoxy-D-fructose typically involves the reductive amination of D-fructose. This process can be carried out using various reducing agents and catalysts. One common method involves the use of sodium cyanoborohydride as a reducing agent in the presence of an amine source, such as ammonium acetate, under mild acidic conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through biocatalytic processes. For instance, Gluconobacter oxydans, a bacterium known for its oxidative capabilities, can be employed to convert D-fructose into this compound through a series of enzymatic reactions . This method is advantageous due to its high specificity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 6-Amino-6-deoxy-D-fructose undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The carbonyl group in the fructose moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as N-alkyl or N-acyl compounds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
6-Amino-6-deoxy-D-fructose has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a probe to study carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential role in drug development, particularly in the synthesis of glycosylated drugs.
Industry: Utilized in the production of specialty chemicals and as a building block for biodegradable polymers.
Mecanismo De Acción
The mechanism of action of 6-Amino-6-deoxy-D-fructose involves its interaction with various enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. This compound can also participate in glycation reactions, forming Schiff bases and Amadori products, which are intermediates in the Maillard reaction .
Comparación Con Compuestos Similares
6-Amino-6-deoxy-D-glucose: Similar structure but derived from glucose.
6-Amino-6-deoxy-L-sorbose: An epimer of 6-Amino-6-deoxy-D-fructose.
2-Amino-2-deoxy-D-glucose: Another amino sugar with the amino group at the second carbon position.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity compared to other amino sugars. Its ketohexose backbone allows for different enzymatic interactions and metabolic pathways .
Propiedades
IUPAC Name |
6-amino-1,3,4,5-tetrahydroxyhexan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-6,8-9,11-12H,1-2,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPNPKRMTASTLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3281727.png)


